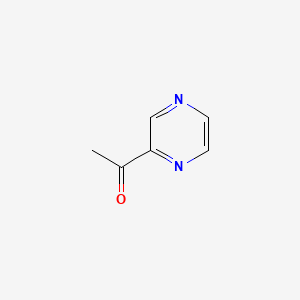![molecular formula C10H19N B1664117 2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane CAS No. 64048-84-6](/img/structure/B1664117.png)
2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its unique bicyclic structure that includes a nitrogen atom. The structure of this compound consists of a six-membered ring fused to a three-membered ring, with three methyl groups attached at the nitrogen, second, and fourth positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the enantioselective construction of the azabicyclo scaffold. This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives, which can be achieved through various catalytic processes .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the available resources.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using various oxidizing agents to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired product.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Applications De Recherche Scientifique
2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Biology: In biological research, it is used to study the effects of nitrogen-containing heterocycles on biological systems.
Medicine: This compound has potential therapeutic applications due to its unique structure and biological activity.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form interactions with various biological molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane include other azabicyclo compounds, such as:
- 2-Azabicyclo(3.2.1)octane
- 8-Azabicyclo(3.2.1)octane
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, with methyl groups at the nitrogen, second, and fourth positions.
Propriétés
Numéro CAS |
64048-84-6 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
2,3,4-trimethyl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H19N/c1-7-9-4-5-10(6-9)8(2)11(7)3/h7-10H,4-6H2,1-3H3 |
Clé InChI |
XPLMIWCWJBBEFB-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C2)C(N1C)C |
SMILES canonique |
CC1C2CCC(C2)C(N1C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-Azabicyclo(3.2.1)octane, N,2,4-trimethyl- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)






